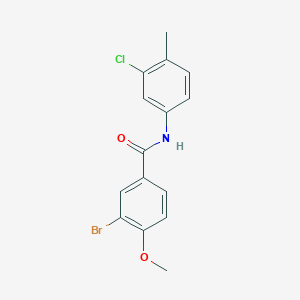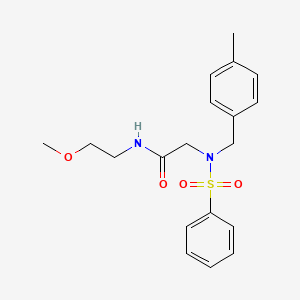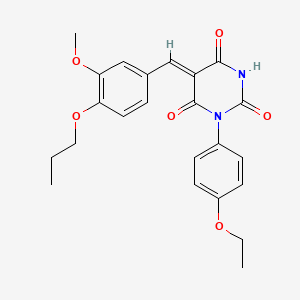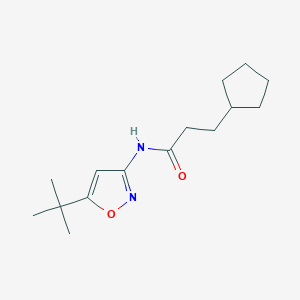![molecular formula C24H22N2O5 B5127155 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anticancer and neuroprotective properties.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclooxygenase-2, which are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. In terms of physiological effects, studies have shown that this compound can protect neurons from damage caused by oxidative stress and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have anticancer and neuroprotective properties, which makes it a valuable tool for cancer research and neurology. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and receptors that it targets. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Overall, the potential applications of this compound make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride to form 2-acetamido-5-methylbenzoic acid. The second step involves the reaction of 2-acetamido-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The third step involves the reaction of 2-chloro-5-methylbenzoic acid with 3,4,5-trimethoxyaniline to form 3,4,5-trimethoxy-N-(2-chloro-5-methylbenzoyl)aniline. The final step involves the reaction of 3,4,5-trimethoxy-N-(2-chloro-5-methylbenzoyl)aniline with 6-methyl-2-aminobenzoxazole to form this compound.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has potential applications in various fields of research, including cancer research, neurology, and pharmacology. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. In pharmacology, this compound has been shown to have potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-5-10-18-19(11-14)31-24(26-18)15-6-8-17(9-7-15)25-23(27)16-12-20(28-2)22(30-4)21(13-16)29-3/h5-13H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGAINNZSBACHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)
![3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)

![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)




![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)